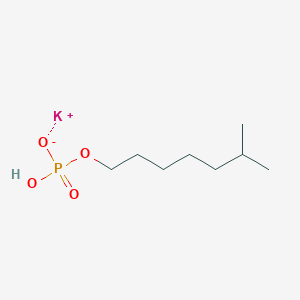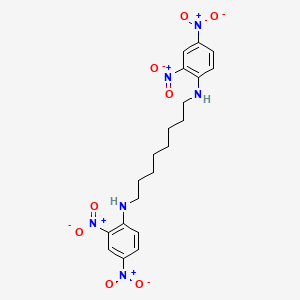
Isooctyl dihydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P. It is a colorless to slightly yellow solid that is used in various industrial and scientific applications. This compound is known for its stability and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of isooctyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Isooctyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: It can be reduced to form isooctyl phosphate.
Substitution: this compound can participate in substitution reactions where the isooctyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have applications in different industries.
Scientific Research Applications
Isooctyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: This compound is used in the study of phosphate metabolism and as a buffer in biochemical assays.
Industry: this compound is used in the production of detergents, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. It can act as a phosphate donor in biochemical reactions, influencing metabolic pathways and enzyme activities. The isooctyl group provides hydrophobic properties, which can affect the solubility and interaction of the compound with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dioctyl phosphate, potassium salt
- Monoethyl phosphate, potassium salt
- Dipropyl phosphate, potassium salt
Uniqueness
Isooctyl dihydrogen phosphate, potassium salt is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and reactivity are important. Its stability and reactivity also set it apart from other similar compounds, making it a valuable substance in various fields.
Properties
CAS No. |
1135291-27-8 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)





![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)





